molecular formula C10H17N3OS B12692923 1-Methyl-3-(methylthio)-1,2,4-triazaspiro(5.5)undec-3-en-5-one CAS No. 59153-06-9

1-Methyl-3-(methylthio)-1,2,4-triazaspiro(5.5)undec-3-en-5-one

Cat. No.: B12692923
CAS No.: 59153-06-9
M. Wt: 227.33 g/mol
InChI Key: NKLZKOJCVGQYSY-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylthio)-1,2,4-triazaspiro(5.5)undec-3-en-5-one is a synthetically designed small molecule based on a 1,4,9-triazaspiro[5.5]undecane core scaffold, a structure recognized for its significant potential in medicinal chemistry. This compound is of high interest for early-stage research into novel therapeutic agents, particularly in the fields of oncology and metabolic diseases. Its molecular framework is structurally related to potent inhibitors of the METTL3 RNA methyltransferase, a key enzyme in the m6A RNA modification pathway that plays a critical role in post-transcriptional gene regulation and is a promising target for acute myeloid leukemia and other cancers . The incorporation of the (methylthio) group is a common feature in bioactive molecules, as this moiety is found in various pharmacologically active triazole derivatives, which are known for their diverse biological activities . Researchers can utilize this compound as a versatile chemical building block for further derivatization or as a key reference standard in high-throughput screening campaigns to identify and validate new mechanisms of action. It is supplied with guaranteed high purity and is intended for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59153-06-9

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

1-methyl-3-methylsulfanyl-1,2,4-triazaspiro[5.5]undec-2-en-5-one

InChI

InChI=1S/C10H17N3OS/c1-13-10(6-4-3-5-7-10)8(14)11-9(12-13)15-2/h3-7H2,1-2H3,(H,11,12,14)

InChI Key

NKLZKOJCVGQYSY-UHFFFAOYSA-N

Canonical SMILES

CN1C2(CCCCC2)C(=O)NC(=N1)SC

Origin of Product

United States

Biological Activity

1-Methyl-3-(methylthio)-1,2,4-triazaspiro(5.5)undec-3-en-5-one is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 59153-06-9
  • Molecular Formula : C10H14N4OS
  • Molecular Weight : 226.31 g/mol

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : The compound may bind to specific cellular receptors, influencing various biological pathways.
  • Enzyme Inhibition : It may inhibit enzymes that are crucial for metabolic processes, thereby altering cellular metabolism.
  • Signal Transduction Modulation : The compound could modulate signal transduction pathways that regulate cellular functions and responses.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study on Antibacterial Activity : A methanolic extract containing similar triazine derivatives showed effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects on cancer cell lines:

  • Cell Line Studies : Research indicated that certain derivatives demonstrated cytotoxic effects on HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values indicating significant antiproliferative activity .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityShowed effective inhibition against E. coli and S. aureus with MIC values of 62.5 µg/mL and 78.12 µg/mL respectively .
Study BAntiproliferative EffectsDemonstrated IC50 values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .
Study CMechanistic InsightsSuggested potential mechanisms include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Triazole Derivatives

MRK-740 (1,4,9-Triazaspiro[5.5]undecane Derivative)
  • Structure : Contains a spiro[5.5]undecane core but substituted with a 1,2,4-oxadiazole and aromatic groups (3,5-dimethoxyphenyl, 2-methylpyridinyl).
  • Properties: Higher molecular weight (464.57 g/mol) due to bulky substituents.
  • Contrast : The target compound lacks oxadiazole and aromatic moieties, likely reducing steric hindrance and altering bioactivity.
1,2,4-Triazaspiro[4.5]decane-3-thiones
  • Structure : Smaller spiro[4.5]decane system with a thione (-SH) group instead of methylthio.
  • Synthesis: Produced via reactions of hydrazinecarbothioamides with malononitrile derivatives .

Triazinone and Triazolopyrimidinone Derivatives

Metribuzin (4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one)
  • Structure: A triazinone herbicide with a methylthio group and tert-butyl substituent.
  • Properties: High water solubility (1100 mg/L at 20°C) and soil mobility due to polar triazinone ring. Acts via photosystem II inhibition .
  • Comparison : The target compound’s spiro system likely reduces solubility but enhances structural complexity for targeted biological interactions.
TP1 (3H-5-(Chloromethyl)-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-7-one)
  • Structure : Combines triazole and pyrimidine rings with chloromethyl and methylthio groups.
  • Synthesis : Microwave-assisted reaction in acetic acid, yielding 45–65% crude product .
  • Contrast: The chlorine substituent increases electrophilicity, whereas the target compound’s enone system may favor nucleophilic addition.

Simple Triazole Derivatives

3-(Substituted Methylthio)-4H-1,2,4-triazoles
  • Structure: Non-spiro triazoles with aryl groups (e.g., phenyl, trimethoxyphenyl) and methylthio substituents.
  • Synthesis : Alkylation of triazole thiols using halides and InCl3 catalysis .
  • Key Difference : Lack of spirocyclic architecture simplifies synthesis but limits stereochemical diversity.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Solubility Biological Activity Reference
1-Methyl-3-(methylthio)-1,2,4-triazaspiro(5.5)undec-3-en-5-one Spiro[5.5]undecane Methylthio, enone Not reported Not reported Not specified N/A
MRK-740 Spiro[5.5]undecane Oxadiazole, aromatic groups 464.57 10 mM in DMSO PRDM9 inhibitor
Metribuzin 1,2,4-Triazinone Methylthio, tert-butyl 214.29 1100 mg/L (H2O) Herbicide
TP1 Triazolopyrimidinone Chloromethyl, methylthio ~230 (estimated) Not reported Intermediate for synthesis
1,2,4-Triazaspiro[4.5]decane-3-thiones Spiro[4.5]decane Thione ~200 (estimated) Low (hydrophobic) Not specified

Research Findings and Implications

  • Methylthio Group : Shared with Metribuzin and TP1, this substituent may contribute to electron transport disruption or thiol-mediated reactivity .
  • Synthesis Challenges : Spirocyclic compounds often require multi-step syntheses (e.g., cyclization catalysts like InCl3 or Et3N), whereas simpler triazoles are more straightforward .

Preparation Methods

Formation of 1-Methyl-1,2,4-Triazole Core

A key intermediate in the synthesis is 1-methyl-1H-1,2,4-triazole derivatives. According to a detailed patent procedure, the preparation involves:

  • Methylation of 1,2,4-triazole by reacting with chloromethane in the presence of potassium hydroxide and ethanol under reflux to yield 1-methyl-1,2,4-triazole.
  • Subsequent lithiation of 1-methyl-1,2,4-triazole using n-butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature.
  • Electrophilic substitution with dibromomethane or trimethylchlorosilane to introduce bromine or trimethylsilyl groups at the 5-position.
  • Carboxylation by bubbling carbon dioxide into the lithiated intermediate to form 5-substituted triazole-3-carboxylic acids.
  • Esterification with methanol and thionyl chloride to obtain methyl esters.
  • Reduction or dehalogenation steps using palladium on carbon (Pd/C) under hydrogen atmosphere or zinc powder to yield 1-methyl-1H-1,2,4-triazole-3-methyl formate derivatives.

This sequence provides a versatile platform for further functionalization.

Introduction of Methylthio Group

The methylthio substituent at the 3-position of the triazole ring is typically introduced via nucleophilic substitution or thiolation reactions on suitable precursors such as 3-amino-1,2,4-triazole derivatives. The compound 3-(methylthio)-1,2,4-triazol-5-amine is a known intermediate with established synthetic routes involving:

  • Reaction of 3-amino-1,2,4-triazole with methylthiolating agents or methylthiol derivatives under controlled conditions.
  • Use of sulfur-containing reagents to selectively introduce the methylthio group at the 3-position without affecting the amino group.

Construction of the Spirocyclic Framework

The spirocyclic system in 1,2,4-triazaspiro(5.5)undec-3-en-5-one involves fusion of the triazole ring to an 11-membered ring system. This is generally achieved by:

  • Cyclization reactions where a suitable precursor containing both the triazole and a linear or cyclic alkyl chain undergoes intramolecular nucleophilic attack or condensation.
  • Use of base or acid catalysis to promote ring closure forming the spiro junction.
  • Control of stereochemistry and ring size by choice of starting materials and reaction conditions.

Oxidation and Functional Group Transformations

The en-5-one functionality is introduced by oxidation of the corresponding sulfide or alcohol precursors. For example:

  • Oxidation of methylthio-substituted intermediates using sodium hypochlorite in the presence of sodium hydroxide under controlled temperature and stirring conditions.
  • Use of catalytic systems such as sodium tungstate with hydrogen peroxide in methanol-water mixtures to achieve selective oxidation with high yield and purity.
  • Post-oxidation workup involving pH adjustment, extraction, drying, and crystallization to isolate the target compound with high purity (typically >95%).

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Intermediate Yield/Notes
1 Methylation 1,2,4-triazole, KOH, ethanol, chloromethane, reflux 1-methyl-1,2,4-triazole High yield, base methylation
2 Lithiation & Electrophilic Substitution n-BuLi or LDA, THF, dibromomethane or TMSCl, low temp 5-bromo or 5-trimethylsilyl-1-methyl-1,2,4-triazole Controlled regioselectivity
3 Carboxylation CO2 gas, LDA, THF, low temp 5-substituted triazole-3-carboxylic acid Efficient carboxylation
4 Esterification Methanol, thionyl chloride Methyl ester derivatives High purity esters
5 Reduction/Dehalogenation Pd/C, hydrogen, DBU or Zn powder, acetic acid 1-methyl-1,2,4-triazole-3-methyl formate High yield, selective reduction
6 Methylthio Introduction Methylthiolating agents, 3-amino-1,2,4-triazole 3-(methylthio)-1,2,4-triazol-5-amine Selective thiolation
7 Spirocyclization Intramolecular cyclization, acid/base catalysis 1,2,4-triazaspiro(5.5)undec-3-en-5-one Controlled ring formation
8 Oxidation NaOCl, NaOH, Na2WO4 catalyst, H2O2, methanol-water Oxidized en-5-one product Yields ~80-88%, high purity

Research Findings and Optimization Notes

  • The lithiation and electrophilic substitution steps require strict temperature control (typically -78°C to 0°C) to avoid side reactions and ensure regioselectivity.
  • Use of tetrahydrofuran as solvent is critical for solubility and reaction efficiency in lithiation and carboxylation steps.
  • Oxidation reactions benefit from catalytic amounts of sodium tungstate and controlled addition of hydrogen peroxide to minimize over-oxidation and degradation.
  • Crystallization from acetonitrile or mixed solvents after oxidation improves product purity and facilitates isolation.
  • The methylthio group introduction is sensitive to reaction conditions; mild bases and controlled temperature prevent decomposition.
  • Spirocyclization yields depend on the precursor design; flexible alkyl chains with appropriate leaving groups enhance cyclization efficiency.

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